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Compound of Interest

Compound Name:
3-(1-Piperidinylmethyl)-morpholine

2HCl

Cat. No.: B12102014

Get Quote

Introduction & Compound Profiling[1][2]
3-(1-Piperidinylmethyl)-morpholine dihydrochloride is a bicyclic diamine scaffold often used as

a building block in medicinal chemistry (e.g., for sigma receptor ligands or CNS-active agents).

Its structural integrity relies on two saturated heterocyclic rings linked by a methylene bridge.

Physicochemical Challenges
Chromophore Absence: The molecule lacks aromatic conjugation, rendering standard UV

detection (254 nm) useless. Detection requires Charged Aerosol Detection (CAD), Mass

Spectrometry (MS), or low-wavelength UV (200–210 nm) which is prone to solvent

interference.

High Polarity & Basicity: With two basic nitrogen atoms (pKa₁ ≈ 8.4, pKa₂ ≈ 11.0), the

compound is doubly protonated at neutral/acidic pH. This leads to near-zero retention on

standard C18 columns (elution in void volume).

Hygroscopicity: As a dihydrochloride salt, the material is likely hygroscopic, necessitating

strict handling controls during weighing.
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Compound Snapshot
Property Value Notes

Formula C₁₀H₂₀N₂O · 2HCl Free Base MW: ~184.28

Molecular Weight ~257.20 g/mol Salt form

Solubility Water, Methanol, DMSO Insoluble in Hexane/EtOAc

pKa (Calc)
~8.4 (Morpholine), ~11.0

(Piperidine)
Strong base

Analytical Strategy Overview
To ensure "Trustworthiness" and "Self-Validation," we employ an orthogonal approach. HILIC-

CAD/MS is the primary method for purity, while Potentiometric Titration validates the salt

stoichiometry.

Analytical Decision Tree
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Figure 1: Analytical workflow ensuring comprehensive coverage of identity, purity, and salt

composition.

Primary Protocol: HILIC-CAD/MS (Purity & Identity)
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Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for small,

polar, basic molecules. It retains the dicationic species via electrostatic interaction and

partitioning into the water layer on the silica surface. CAD is universal and does not rely on UV

absorbance.

Instrument Configuration
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

Detector A: Charged Aerosol Detector (CAD) – Essential for quantification.

Detector B: Single Quadrupole MS (ESI+) – Essential for peak identification.

Chromatographic Conditions
Parameter Setting

Column
Waters XBridge BEH Amide XP (2.5 µm, 3.0 x

100 mm) or equivalent

Mobile Phase A
10 mM Ammonium Formate in Water (pH 3.0

with Formic Acid)

Mobile Phase B Acetonitrile (MeCN)

Flow Rate 0.5 mL/min

Temp 35°C

Injection 2.0 µL (Sample dissolved in 80:20 MeCN:Water)

Gradient Table
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Time (min) % A (Aq. Buffer) % B (MeCN) Curve

0.0 10 90 Initial

8.0 50 50 Linear

10.0 50 50 Hold

10.1 10 90 Re-equilibrate

15.0 10 90 End

Technical Insight:

Buffer Choice: Ammonium formate is volatile (MS/CAD compatible) and maintains acidic pH,

ensuring the amines remain protonated (cations) for interaction with the HILIC stationary

phase.

Sample Diluent: Must be high organic (e.g., 80% MeCN). Dissolving in 100% water will

cause "solvent mismatch" and poor peak shape in HILIC.

Secondary Protocol: Chloride Content Titration
Rationale: Since the compound is a dihydrochloride, verifying the chloride content confirms the

salt stoichiometry and differentiates it from the free base or monohydrochloride forms.

Methodology: Argentometric Titration
Titrant: 0.1 N Silver Nitrate (AgNO₃).

Electrode: Silver/Silver Chloride combined electrode or Silver Billet electrode.

Solvent: Water:Methanol (50:50) with 1 mL Nitric Acid.

Procedure:

Weigh accurately ~50 mg of sample.

Dissolve in 50 mL of Water:Methanol solvent.
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Acidify with 1 mL concentrated HNO₃ (to prevent carbonate interference).

Titrate with 0.1 N AgNO₃ to the potentiometric endpoint.

Calculation:

Theoretical Chloride Content for C₁₀H₂₀N₂O·2HCl (MW 257.20) is 27.56%.

Structural Identification (NMR & IR)
Nuclear Magnetic Resonance (NMR)

Solvent: D₂O (Deuterium Oxide) is preferred due to high solubility.

1H NMR Expectations:

Piperidine Ring: Multiplets at 1.5–1.8 ppm (CH₂), broad triplets ~3.0–3.5 ppm (N-CH₂).

Morpholine Ring: Distinct triplets/multiplets at 3.5–4.0 ppm (O-CH₂ and N-CH₂).

Linker: A singlet or doublet (depending on conformation) for the N-CH₂-CH group at ~2.5–

3.0 ppm.

Shift: Due to the 2HCl salt, all signals alpha to Nitrogen will be downfield shifted compared

to the free base.

Infrared Spectroscopy (FT-IR)
Broad Band (2500–3000 cm⁻¹): Ammonium N-H⁺ stretching (indicative of salt).

1100 cm⁻¹: C-O-C ether stretch (Morpholine characteristic).

Absence: No C=O (carbonyl) or C=C (alkene/aromatic) bands should be present.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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